molecular formula C9H18 B043873 1,1,2-Trimethylcyclohexane CAS No. 7094-26-0

1,1,2-Trimethylcyclohexane

Cat. No.: B043873
CAS No.: 7094-26-0
M. Wt: 126.24 g/mol
InChI Key: MEBONNVPKOBPEA-UHFFFAOYSA-N
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Description

1,1,2-Trimethylcyclohexane is an organic compound with the molecular formula C₉H₁₈ . It is a derivative of cyclohexane, where three hydrogen atoms are replaced by three methyl groups at positions 1, 1, and 2. This compound is a colorless liquid at room temperature and is known for its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,2-Trimethylcyclohexane can be synthesized through various methods, including:

Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of trimethylbenzene derivatives. This process is carried out in large reactors under controlled conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 1,1,2-Trimethylcyclohexane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine or bromine in the presence of UV light.

Major Products Formed:

Scientific Research Applications

1,1,2-Trimethylcyclohexane has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,1,2-trimethylcyclohexane involves its interaction with various molecular targets and pathways. For instance, in oxidation reactions, it undergoes electron transfer processes leading to the formation of oxidized products. In reduction reactions, it accepts electrons from reducing agents, resulting in the formation of reduced products. The specific pathways and molecular targets depend on the type of reaction and the conditions employed .

Comparison with Similar Compounds

  • 1,1,3-Trimethylcyclohexane
  • 1,2,3-Trimethylcyclohexane
  • 1,2,4-Trimethylcyclohexane

Comparison: 1,1,2-Trimethylcyclohexane is unique due to the specific positioning of its methyl groups, which influences its chemical reactivity and physical properties. Compared to other trimethylcyclohexane isomers, it may exhibit different boiling points, melting points, and reactivity patterns due to steric and electronic effects .

Properties

IUPAC Name

1,1,2-trimethylcyclohexane
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InChI

InChI=1S/C9H18/c1-8-6-4-5-7-9(8,2)3/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MEBONNVPKOBPEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H18
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DSSTOX Substance ID

DTXSID50871181
Record name 1,1,2-Trimethylcyclohexane
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Molecular Weight

126.24 g/mol
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Physical Description

Liquid; [ChemSampCo MSDS]
Record name 1,1,2-Trimethylcyclohexane
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CAS No.

7094-26-0, 30498-63-6
Record name 1,1,2-Trimethylcyclohexane
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Record name 1,1,2-Trimethylcyclohexane
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Record name 1,2-Trimethylcyclohexane
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Record name 1,1,2-trimethylcyclohexane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,2-Trimethylcyclohexane
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1,1,2-Trimethylcyclohexane
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1,1,2-Trimethylcyclohexane
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1,1,2-Trimethylcyclohexane
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1,1,2-Trimethylcyclohexane
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Q & A

Q1: What is the main focus of the research paper "Conformational analysis. 44. 1,1,2-Trimethylcyclohexane"?

A1: The research paper focuses on understanding the different stable conformations of this compound and their relative energies. [] This is achieved through computational methods, likely involving molecular mechanics calculations or potentially higher-level quantum chemical calculations, although the abstract doesn't specify the exact methodology. Understanding the preferred shapes and energies of this molecule provides valuable insights into its physical and chemical properties.

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